3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol

Description

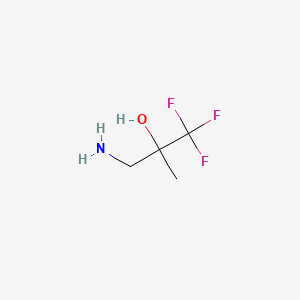

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol is a chemical compound with the molecular formula C4H9F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a central carbon atom.

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJCFMFELXBCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545204 | |

| Record name | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-68-7 | |

| Record name | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol typically involves the reaction of 3-amino-1,1,1-trifluoro-2-methylpropan-2-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of the corresponding ketone using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of 3-amino-1,1,1-trifluoro-2-methylpropan-2-one

Reduction: Formation of 3-amino-1,1,1-trifluoro-2-methylpropanamine

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.

Biology: The compound can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1,1,1-trifluoro-2-propanol: Similar structure but lacks the methyl group, resulting in different chemical properties and reactivity.

1,1,1-Trifluoro-2-methylpropan-2-ol:

Uniqueness

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its functional groups. The presence of the trifluoromethyl group imparts high lipophilicity and metabolic stability, making it valuable in drug design. The amino and hydroxyl groups provide sites for further chemical modification, enhancing its versatility in synthetic applications .

Biological Activity

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (CAS Number: 139959-71-0) is a fluorinated amino alcohol that has garnered attention for its unique chemical properties and potential biological activities. With a molecular formula of C₄H₈F₃NO and a molecular weight of approximately 143.11 g/mol, this compound features a trifluoromethyl group that significantly influences its reactivity and interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structural formula of this compound includes:

- A central carbon atom bonded to three fluorine atoms.

- An amine group (-NH₂).

- A hydroxyl group (-OH).

This configuration enhances the compound's lipophilicity and reactivity, making it valuable in organic synthesis and pharmaceutical development.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction : The compound has been shown to interact with various enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. Its ability to modulate enzyme activity can influence metabolic pathways significantly.

Cellular Effects : Laboratory studies indicate that this compound can affect cellular processes by altering cell signaling pathways and gene expression. It may act as both an enzyme inhibitor or activator depending on the context of the biochemical reaction.

Stability and Degradation : The stability of this compound under standard storage conditions is notable; however, it may degrade over time or under specific environmental conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting the proliferation of cancer cell lines. For instance, its interaction with specific cellular pathways could lead to reduced cell growth in malignant tissues.

Pharmaceutical Applications : As a pharmaceutical intermediate, it is being explored for its potential therapeutic properties. Its unique structure allows it to serve as a precursor in the synthesis of various drug candidates.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-methylpropan-1-ol | C₄H₉NO | Lacks trifluoromethyl group |

| 3-Amino-1-hydroxypropane | C₃H₉NO | Does not contain fluorine |

| 3-Amino-1,1-difluoroethanol | C₂H₅F₂NO | Contains two fluorine atoms instead of three |

| 3-Amino-N,N-dimethylpropanamide | C₅H₁₁N₃O | Contains an amide functional group |

The trifluoromethyl group in this compound enhances its binding affinity to specific biological targets compared to these similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

Study on Enzyme Inhibition : Research focused on the inhibition of specific enzymes demonstrated that this compound could effectively inhibit certain aminotransferases. This inhibition was linked to altered metabolic pathways in cultured cells.

Cancer Cell Line Studies : In vitro assays using various human cancer cell lines revealed that this compound exhibited significant cytotoxicity. IC50 values were determined for several cell lines, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step organic reactions, with stereoselective methods using chiral starting materials (e.g., epoxides) and nucleophilic ring-opening reactions. Key parameters include:

- Temperature : Maintained between 0–25°C to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction efficiency.

- Catalysts : Chiral catalysts or enzymes (e.g., ketoreductases) enhance enantiomeric excess .

- Optimization : Continuous flow reactors improve yield and reduce reaction time by enabling precise control of conditions .

Q. How can the structure and purity of this compound be rigorously characterized?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (CHFNO).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .

- HPLC : Chiral columns assess enantiomeric purity (>98% ee) .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Assay Design :

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays quantify affinity (K) for GPCRs or ion channels.

- Membrane Permeability : Caco-2 cell monolayers assess absorption potential, leveraging the compound’s trifluoromethyl-enhanced lipophilicity .

Advanced Research Questions

Q. How can enantiomeric separation be achieved during synthesis, and what analytical methods validate stereochemical purity?

- Separation Methods :

- Chiral Resolution : Use of (R)- or (S)-mandelic acid derivatives for diastereomeric salt formation.

- Chiral Stationary Phases : HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

- Validation : Circular Dichroism (CD) spectroscopy and optical rotation measurements confirm absolute configuration .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Modeling Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding modes to active sites (e.g., enzyme pockets).

- Molecular Dynamics (MD) : Simulations (100 ns) in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes.

- QM/MM Calculations : Evaluate electronic interactions (e.g., π-π stacking with aromatic residues) .

Q. How can contradictions in biological activity data across studies be resolved?

- Troubleshooting :

- Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities >0.5% .

- Assay Variability : Standardize conditions (pH, ionic strength) and use internal controls (e.g., reference inhibitors).

- Target Selectivity : Perform kinome-wide profiling to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.